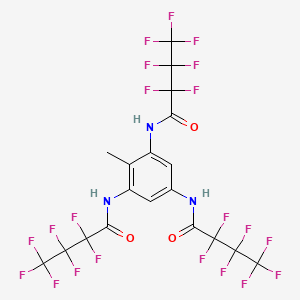![molecular formula C17H14BrClN2O5 B11558293 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B11558293.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a combination of bromine, methoxy, and chlorobenzodioxole groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:
Formation of 2-Bromo-4-methoxyphenol: This can be achieved by bromination of 4-methoxyphenol using bromine in the presence of a suitable solvent.
Preparation of 2-(2-Bromo-4-methoxyphenoxy)acetohydrazide: This involves the reaction of 2-Bromo-4-methoxyphenol with chloroacetohydrazide under basic conditions.
Condensation with 6-Chloro-2H-1,3-benzodioxole-5-carbaldehyde: The final step involves the condensation of 2-(2-Bromo-4-methoxyphenoxy)acetohydrazide with 6-Chloro-2H-1,3-benzodioxole-5-carbaldehyde in the presence of an acid catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various types of chemical reactions:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The hydrazide group can be reduced to form an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products
Oxidation: Formation of 2-(2-Bromo-4-formylphenoxy)-N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide.
Reduction: Formation of 2-(2-Bromo-4-methoxyphenoxy)-N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazine.
Substitution: Formation of 2-(2-Amino-4-methoxyphenoxy)-N’-[(E)-(6-Chloro-2H-1,3-benzodioxol-5-yl)methylidene]acetohydrazide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: It may inhibit key signaling pathways, leading to reduced inflammation or cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxyacetophenone: A simpler compound with similar functional groups but lacking the hydrazide and benzodioxole moieties.
4-Bromo-2-(2-((4-methoxyphenoxy)acetyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: A structurally related compound with different substituents on the phenyl ring.
Uniqueness
2-(2-BROMO-4-METHOXYPHENOXY)-N’-[(E)-(6-CHLORO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of bromine, methoxy, and chlorobenzodioxole groups, which confer distinct chemical properties and potential biological activities.
Properties
Molecular Formula |
C17H14BrClN2O5 |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H14BrClN2O5/c1-23-11-2-3-14(12(18)5-11)24-8-17(22)21-20-7-10-4-15-16(6-13(10)19)26-9-25-15/h2-7H,8-9H2,1H3,(H,21,22)/b20-7+ |
InChI Key |
FDBZYMNHMDQRRI-IFRROFPPSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)Br |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({(E)-[4-(dimethylamino)-3-nitrophenyl]methylidene}amino)phenol](/img/structure/B11558210.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558218.png)
![4-[(E)-(2-{2-[(3,4-dimethoxybenzoyl)amino]acetyl}hydrazono)methyl]phenyl benzoate](/img/structure/B11558219.png)
![2,4-dibromo-6-[(E)-{2-[(3-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11558235.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11558236.png)
![N'~1~,N'~6~-bis[(E)-(3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11558241.png)
![N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558249.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11558255.png)
![N-(4-{[(2E)-2-(2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B11558262.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(4-bromophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11558270.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11558273.png)
![N'-[(E)-[5-(2,5-Dichlorophenyl)furan-2-YL]methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11558283.png)
![2-Amino-6-bromo-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11558286.png)
